molecular formula C15H23N3O2 B4260922 N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Katalognummer B4260922
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: YSZSOBWHNYPPMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide works by selectively inhibiting BTK, which is a crucial component of the B-cell receptor signaling pathway. By blocking BTK, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide prevents the activation and proliferation of B-cells, which are involved in the development of various diseases. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of less than 5 nM. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to significantly reduce the growth and survival of B-cell malignancies, as well as the production of inflammatory cytokines in autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and can inhibit CYP3A4 activity.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide. One area of interest is the use of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of more potent and selective BTK inhibitors, which could have even greater therapeutic potential. Finally, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide could be studied for its potential use in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and inflammatory bowel disease.

Wissenschaftliche Forschungsanwendungen

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been studied extensively in preclinical and clinical trials for its potential use in the treatment of various diseases. In particular, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

Eigenschaften

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSOBWHNYPPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 4
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.